5-(Bromomethyl)-2-chlorobenzoic acid
Overview
Description
5-(Bromomethyl)-2-chlorobenzoic acid is an organic compound characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-chlorobenzoic acid typically involves the bromination of 2-chlorobenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors to ensure consistent product quality and efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of 2-chlorobenzoic acid.
Reduction: Formation of 2-chlorotoluene.
Scientific Research Applications
5-(Bromomethyl)-2-chlorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-chlorobenzoic acid largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful electrophilic agent in various chemical reactions. In biological systems, the compound may interact with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues, particularly those containing nucleophilic amino acids like cysteine or serine.
Signal Transduction: It may interfere with signal transduction pathways by modifying key signaling proteins.
Comparison with Similar Compounds
2-Chlorobenzoic Acid: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Methyl-2-chlorobenzoic Acid: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and applications.
5-(Chloromethyl)-2-chlorobenzoic Acid: Similar structure but with a chloromethyl group, leading to different chemical properties and reactivity.
Uniqueness: 5-(Bromomethyl)-2-chlorobenzoic acid is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-(bromomethyl)-2-chlorobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFJIITZHYWVAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.